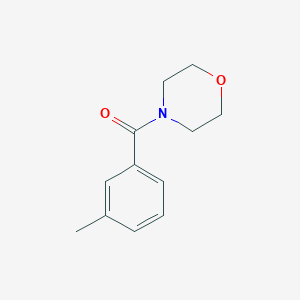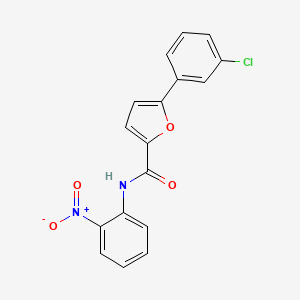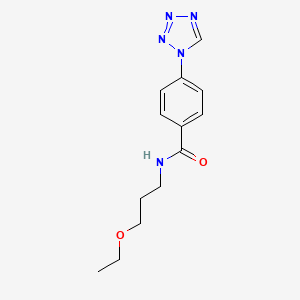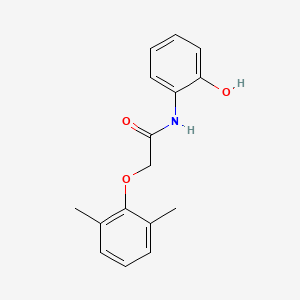
2-(2,6-dimethylphenoxy)-N-(2-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dimethylphenoxy)-N-(2-hydroxyphenyl)acetamide, commonly known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMPA is a member of the acetamide family and is synthesized through a specific chemical process.
Mécanisme D'action
The mechanism of action of DMPA is not fully understood. However, it is believed that DMPA exerts its anti-inflammatory effects by inhibiting the activity of the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
DMPA has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that DMPA can reduce the production of reactive oxygen species (ROS), which are known to contribute to the development of oxidative stress and inflammation. Additionally, DMPA has been shown to have antioxidant properties, which can help to protect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMPA in lab experiments is its specificity for the NF-κB pathway. This specificity allows researchers to study the effects of NF-κB inhibition without affecting other signaling pathways. However, one limitation of using DMPA is its potential toxicity. Studies have shown that high doses of DMPA can lead to liver toxicity, which can limit its use in certain experimental settings.
Orientations Futures
For the study of DMPA include the development of analogs with improved specificity and reduced toxicity, further elucidation of its mechanism of action, and clinical trials to determine its safety and efficacy in humans.
Méthodes De Synthèse
DMPA is synthesized through the reaction of 2,6-dimethylphenol with 2-chloro-N-(2-hydroxyphenyl) acetamide in the presence of a base catalyst. The reaction proceeds through the substitution of the chlorine atom with the phenolic hydroxyl group, resulting in the formation of DMPA.
Applications De Recherche Scientifique
DMPA has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of DMPA is its use as an anti-inflammatory agent. Studies have shown that DMPA can inhibit the production of inflammatory cytokines, which are responsible for the initiation and progression of inflammatory diseases.
Propriétés
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-(2-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-6-5-7-12(2)16(11)20-10-15(19)17-13-8-3-4-9-14(13)18/h3-9,18H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCDECIGISGXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5201049.png)
![2-amino-4-(4-methoxy-3-methylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5201062.png)

![N-cyclopropyl-3-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5201077.png)

![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5201095.png)

![2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide](/img/structure/B5201105.png)
![N-(4-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5201106.png)
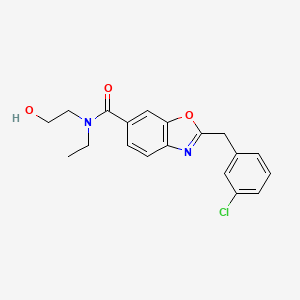
![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B5201121.png)
